4-Nitrophenylacetonitrile

描述

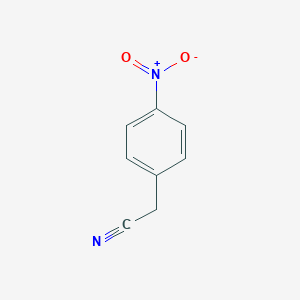

Structure

3D Structure

属性

IUPAC Name |

2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNJGLAVKOXITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060297 | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-21-5 | |

| Record name | 4-Nitrophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086Q9Q6WOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenylacetonitrile: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylacetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its structure, featuring a reactive nitrile group, an activatable methylene (B1212753) group, and a nitro-substituted aromatic ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, and reactivity, with a focus on experimental protocols and potential applications relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is a crystalline solid at room temperature, typically appearing as a cream to yellow powder.[2] Its fundamental structure consists of a phenyl ring substituted at the para (4) position with a nitro group (NO₂) and linked to a cyanomethyl group (-CH₂CN).[1]

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(4-nitrophenyl)acetonitrile | [3] |

| CAS Number | 555-21-5 | [4] |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Canonical SMILES | C1=CC(=CC=C1CC#N)--INVALID-LINK--[O-] | [3] |

| InChI Key | PXNJGLAVKOXITN-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 162.15 g/mol | [4] |

| Appearance | Cream to yellow crystalline powder | [5] |

| Melting Point | 113-115 °C | [5] |

| Boiling Point | 195-197 °C at 12 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), diethyl ether, chloroform, and benzene.[1] Soluble in DMF and DMSO. | [1] |

| Stability | Stable under normal temperatures and pressures. | [6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available in databases. | [3] |

| ¹³C NMR | Spectra available in databases. | [3] |

| Infrared (IR) | Characteristic absorption peaks at approximately 2220 cm⁻¹ (C≡N stretching) and 1610 cm⁻¹ and 1547 cm⁻¹ (benzene ring vibrations). | [7] |

| Mass Spectrometry (MS) | Mass spectra are available in public databases for confirmation of molecular weight. | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and key reactions of this compound are provided below.

Synthesis of this compound via Nitration of Benzyl (B1604629) Cyanide

This protocol describes the synthesis of this compound from benzyl cyanide.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of the Nitrating Mixture: In a round-bottomed flask equipped with a stirrer and a dropping funnel, carefully mix equal volumes of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 10°C using an ice-salt bath.

-

Nitration: Slowly add benzyl cyanide to the cooled nitrating mixture with continuous stirring, ensuring the temperature is maintained between 10°C and 20°C. The addition should take approximately one hour.

-

Reaction Quenching and Isolation: After the addition is complete, continue stirring for another hour at room temperature. Pour the reaction mixture slowly onto a large amount of crushed ice. The product will precipitate as a solid.

-

Purification: Filter the crude product and wash it thoroughly with cold water. Purify the solid by recrystallization from 80% ethanol to yield pale yellow needles of this compound.

Hydrolysis to 4-Nitrophenylacetic Acid

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid.

Experimental Workflow:

Caption: Workflow for the hydrolysis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottomed flask, place 100 g of this compound. Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water and add it to the flask.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

-

Isolation: After cooling, dilute the reaction mixture with an equal volume of cold water and cool to 0°C. Filter the precipitated crude 4-nitrophenylacetic acid and wash with ice water.

-

Purification: Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid.[8]

Reduction to 4-Aminophenylacetonitrile

The nitro group can be selectively reduced to an amine, a key transformation for the synthesis of many pharmaceutical intermediates.[9]

Experimental Workflow:

Caption: Workflow for the reduction of this compound.

Detailed Methodology:

-

Reaction Setup: In a pressure reactor, dissolve this compound in ethanol. Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 0.3-0.4 MPa. Stir the reaction mixture at a temperature of 30-50°C for 4 hours.

-

Isolation and Purification: After the reaction is complete, carefully filter the mixture to remove the catalyst. Evaporate the ethanol to obtain the crude product. Recrystallize the crude solid from 95% ethanol, using activated carbon for decolorization if needed, to yield pure 4-aminophenylacetonitrile.[10]

Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the nitrile group, the active methylene group, and the nitro-substituted aromatic ring.

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid (as detailed in the protocol above) or be reduced to a primary amine.

-

Active Methylene Group: The methylene (-CH₂-) protons are acidic due to the strong electron-withdrawing effects of both the adjacent nitrile and the para-nitro group. This allows for deprotonation by a base to form a stabilized carbanion, which can then act as a nucleophile in various reactions. A notable application of this reactivity is its use as a sensitive reagent for the detection of quinones, with which it forms colored condensation products in the presence of an alkali.[11]

-

Aromatic Ring: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. However, due to the strong deactivation, electrophilic aromatic substitution reactions are generally difficult. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires a leaving group at an activated position. The nitro group itself can be reduced to an amino group, which is an activating, ortho-, para-directing group, thus opening up a wide range of subsequent synthetic possibilities.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the direct biological activities and effects of this compound on cellular signaling pathways, which is a critical area for future research.

While its toxic effects on the protozoan Tetrahymena pyriformis have been reported, detailed mechanistic studies in mammalian systems are scarce.[2] It is known that nitriles can be metabolized to release cyanide, which is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[6] This represents a potential mechanism of general cytotoxicity.

A study on the structurally related compound, 4-nitrophenol (B140041), has shown that it can induce the activation of the Nrf2 antioxidant pathway.[12] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. However, it is crucial to emphasize that these findings for 4-nitrophenol cannot be directly extrapolated to this compound, and dedicated studies are required to investigate its potential to modulate this or other signaling pathways.

Given its chemical structure, particularly the presence of an electrophilic aromatic system, it is plausible that this compound or its metabolites could interact with biological nucleophiles, such as cysteine residues in proteins, potentially modulating their function. This remains a speculative area requiring experimental validation.

Logical Relationship Diagram:

Caption: Potential biological interactions of this compound.

Conclusion

This compound is a chemical intermediate with well-defined properties and a range of synthetic applications. The experimental protocols for its synthesis and key transformations are well-established, providing a solid foundation for its use in research and development. However, a significant knowledge gap exists concerning its biological activity and interaction with cellular signaling pathways. For professionals in drug development, this presents both a challenge and an opportunity. While its potential for cytotoxicity through cyanide release warrants caution, its reactive nature suggests that it or its derivatives could be explored as chemical probes or synthons for biologically active molecules. Further investigation into its pharmacological profile is essential to unlock its full potential in the life sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ニトロフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 6. This compound(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]

- 11. This compound, a sensitive reagent for quinones, hydroquinone and pyrocatechol - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Nitrophenylacetonitrile from p-Nitrobenzyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, with a primary focus on its preparation from p-nitrobenzyl halides. The document delves into various synthetic methodologies, including classical approaches and modern catalytic techniques such as Phase-Transfer Catalysis (PTC), ultrasound-assisted synthesis, and micellar catalysis. Detailed experimental protocols, comparative data on reaction efficiency, and an analysis of the advantages and limitations of each method are presented. This guide aims to equip researchers and professionals with the necessary information to select and optimize the synthesis of this compound for their specific applications.

Introduction

This compound, also known as p-nitrobenzyl cyanide, is a crucial building block in the synthesis of numerous organic compounds. Its applications span the pharmaceutical industry, where it serves as a precursor for active pharmaceutical ingredients (APIs), to the manufacturing of agrochemicals and dyes. The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance. One of the common retrosynthetic disconnections leads to p-nitrobenzyl halides as starting materials. This guide explores the nucleophilic substitution reaction between p-nitrobenzyl halides and a cyanide source to yield this compound.

Classical Synthesis from p-Nitrobenzyl Halides

The direct reaction of p-nitrobenzyl halides (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide, represents the most straightforward approach to this compound. However, this method is often plagued by challenges that can significantly impact the yield and purity of the desired product.

The high reactivity of p-nitrobenzyl halides, coupled with the strong basicity of the cyanide ion, can lead to the formation of undesired side products. The principal side reaction is the elimination of hydrogen halide, leading to the formation of 4,4'-dinitrostilbene (B1234727) derivatives[1]. This side reaction is particularly prevalent under harsh reaction conditions.

To mitigate the formation of side products and improve the yield of this compound, modifications to the classical approach have been explored. One such method involves the use of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and the addition of a strong acid, such as concentrated sulfuric acid. This modified procedure has been reported to increase the yield to approximately 40%[1][2]. However, the use of strong acids and high-boiling point solvents like DMSO presents challenges in terms of handling, safety, and purification.

Modern Synthetic Methodologies

To overcome the limitations of the classical methods, several modern catalytic approaches have been developed. These methods offer improved yields, milder reaction conditions, and greater selectivity, making them more amenable to industrial-scale production.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase)[3][4]. In the context of the synthesis of this compound, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the cyanide anion from the aqueous or solid phase into the organic phase containing the p-nitrobenzyl halide[5]. This transfer allows the nucleophilic substitution to occur under much milder conditions and with greater efficiency.

The use of PTC offers several advantages, including:

-

Increased reaction rates

-

Higher yields and selectivity

-

Milder reaction conditions (lower temperatures and pressures)

-

Reduced need for expensive and hazardous anhydrous or polar aprotic solvents

-

Simplified work-up procedures

While a specific protocol for the direct PTC synthesis of this compound is not extensively detailed in the literature, the successful application of this methodology to analogous reactions, such as the synthesis of diphenylacetonitrile, provides a strong basis for its implementation[1].

Ultrasound-Assisted Phase-Transfer Catalysis

The combination of phase-transfer catalysis with ultrasound irradiation has emerged as a highly efficient method for accelerating organic reactions. Sonication enhances the mass transfer between the immiscible phases by creating fine emulsions, thereby increasing the interfacial area where the reaction occurs[6][7]. This synergistic effect can lead to dramatic reductions in reaction times and further improvements in yield.

A study on the synthesis of the related compound, 2-(4-nitrophenyl)-2-phenylacetonitrile, using ultrasound-assisted PTC with benzyltriethylammonium chloride (BTEAC) as the catalyst, reported a remarkable yield of 98.6% in just 30 minutes[8]. This result strongly suggests that ultrasound-assisted PTC is a highly promising and efficient route for the synthesis of this compound from p-nitrobenzyl halides.

Micellar Catalysis

Micellar catalysis is a green chemistry approach that utilizes surfactants to form micelles in an aqueous medium. These micelles act as nanoreactors, encapsulating the organic substrate and facilitating its reaction with a water-soluble nucleophile[9][10][11]. This technique can eliminate the need for organic solvents, making the process more environmentally benign. The use of "designer" surfactants can further enhance reaction rates and selectivity[9]. While specific applications to the cyanation of p-nitrobenzyl halides are not widely reported, micellar catalysis presents a potentially sustainable alternative for this synthesis.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods for preparing this compound.

Table 1: Synthesis of this compound via Nitration of Phenylacetonitrile

| Method | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | - | 10 - 20 | 2 | 48.6 | [2] |

| Directional Nitration | Conc. HNO₃ / Polyphosphoric Acid | - | 20 - 25 | 2 | 64.7 | [12] |

| Modified Directional Nitration | Conc. HNO₃ / H₃PO₄ / Conc. H₂SO₄ | - | 15 - 20 | 2.5 | 70.5 | [2] |

Table 2: Synthesis of this compound from p-Nitrobenzyl Halides

| Method | Cyanide Source | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Classical | Sodium Cyanide | DMSO | Conc. H₂SO₄ | Not specified | Not specified | 40 | [1][2] |

| Ultrasound-Assisted PTC (Analogous Reaction) | Sodium Hydroxide / Phenylacetonitrile (for anion generation) | Chlorobenzene / Water | Benzyltriethylammonium Chloride (BTEAC) | 65 | 0.5 h | 98.6 | [8] |

Experimental Protocols

General Safety Precautions

Caution: Cyanide salts and their solutions are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact with skin or eyes, wash immediately with copious amounts of water and seek medical attention. Acidification of cyanide solutions will generate highly toxic hydrogen cyanide (HCN) gas.

Protocol for Ultrasound-Assisted Phase-Transfer Catalytic Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-(4-nitrophenyl)-2-phenylacetonitrile and is expected to be highly effective for the target compound.

Materials:

-

p-Nitrobenzyl chloride (or bromide)

-

Sodium cyanide (NaCN)

-

Benzyltriethylammonium chloride (BTEAC) or Tetrabutylammonium bromide (TBAB)

-

Toluene (B28343) (or Chlorobenzene)

-

Water

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ultrasonic bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve p-nitrobenzyl halide (1 equivalent) in toluene (or chlorobenzene).

-

Add the phase-transfer catalyst (e.g., BTEAC, 0.05 equivalents).

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).

-

With vigorous stirring, add the aqueous sodium cyanide solution to the organic solution in the flask.

-

Place the reaction flask in an ultrasonic bath.

-

Turn on the ultrasound and heat the reaction mixture to 50-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be complete within 1-2 hours.

-

Once the reaction is complete, turn off the ultrasound and heating, and allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the phase-transfer catalyzed synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from p-nitrobenzyl halides can be achieved through various methods. While classical approaches are straightforward, they often suffer from low yields and the formation of significant side products. Modern catalytic techniques, particularly phase-transfer catalysis, offer a superior alternative, providing high yields under mild conditions. The application of ultrasound in conjunction with PTC further enhances the reaction efficiency, making it an attractive method for industrial applications. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as required scale, purity specifications, and available equipment. The detailed protocols and comparative data presented in this guide provide a solid foundation for making informed decisions and for the successful synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. A14821.30 [thermofisher.com]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. phasetransfer.com [phasetransfer.com]

- 6. ijche.com [ijche.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.net [ijsr.net]

- 9. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

An In-depth Technical Guide to (p-Nitrophenyl)acetonitrile (CAS 555-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(p-Nitrophenyl)acetonitrile, also known as 4-nitrobenzyl cyanide, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of molecules, ranging from pharmaceuticals to agrochemicals.[1] Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it a valuable building block for various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, key chemical reactions, and biological significance, with a focus on its toxicological profile.

Physicochemical Properties

(p-Nitrophenyl)acetonitrile is a cream to yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 555-21-5 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [2][3] |

| Molecular Weight | 162.15 g/mol | [2][3] |

| Appearance | Cream to yellow crystalline powder | [2] |

| Melting Point | 113-115 °C | [2][4] |

| Boiling Point | 195-197 °C at 12 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, methanol, DMF, DMSO | [1] |

| Density | ~1.3 g/cm³ | [1] |

Spectroscopic Data

The structural characterization of (p-Nitrophenyl)acetonitrile is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (p-Nitrophenyl)acetonitrile exhibits distinct signals corresponding to the aromatic and methylene (B1212753) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.56 | d | 2H | Ar-H (meta to NO₂) |

| ~3.92 | s | 2H | -CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of a quaternary carbon and symmetry in the aromatic ring, a total of 6 distinct signals are expected. While a publicly available, clearly assigned spectrum is limited, the predicted chemical shifts are as follows:

| Predicted Chemical Shift (ppm) | Assignment |

| ~20-25 | -CH₂- |

| ~117 | -CN |

| ~124 | Ar-C (meta to NO₂) |

| ~129 | Ar-C (ortho to NO₂) |

| ~138 | Ar-C (ipso to CH₂CN) |

| ~147 | Ar-C (ipso to NO₂) |

Infrared (IR) Spectroscopy

The IR spectrum of (p-Nitrophenyl)acetonitrile shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Strong | C≡N stretching |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1600, ~1450 | Medium-Strong | C=C aromatic ring stretching |

Synthesis and Chemical Reactions

(p-Nitrophenyl)acetonitrile is a key starting material for a variety of chemical transformations.

Synthesis

A common method for the synthesis of (p-Nitrophenyl)acetonitrile is the nitration of phenylacetonitrile.

Caption: Synthesis of (p-Nitrophenyl)acetonitrile.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Phenylacetonitrile is added dropwise to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure (p-Nitrophenyl)acetonitrile.

Key Chemical Reactions

(p-Nitrophenyl)acetonitrile undergoes several important reactions, making it a valuable synthetic intermediate.

The nitrile group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid.

Caption: Hydrolysis of (p-Nitrophenyl)acetonitrile.

-

(p-Nitrophenyl)acetonitrile is mixed with a solution of sulfuric acid in water.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the product, p-nitrophenylacetic acid, crystallizes out of the solution.

-

The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

The nitro group is readily reduced to an amino group, providing a route to aminophenyl compounds.

-

(p-Nitrophenyl)acetonitrile is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using Pd/C and hydrogen gas), is employed.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

After the reaction is complete, the product is isolated by neutralization and extraction, followed by purification.

The active methylene group in (p-Nitrophenyl)acetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones.[5]

Caption: Knoevenagel condensation reaction.

-

(p-Nitrophenyl)acetonitrile and an appropriate aldehyde or ketone are dissolved in a suitable solvent like ethanol or toluene.

-

A catalytic amount of a weak base, such as piperidine (B6355638) or an amine-based ionic liquid, is added.[2]

-

The mixture is stirred at room temperature or heated to drive the reaction to completion.

-

The product, an α,β-unsaturated nitrile, often precipitates from the reaction mixture and can be isolated by filtration.

The acidic protons of the methylene group can be removed by a base to form a carbanion, which can then be alkylated.

-

(p-Nitrophenyl)acetonitrile is treated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like THF or DMF to generate the carbanion.

-

An alkylating agent (e.g., an alkyl halide) is then added to the solution.

-

The reaction is stirred, often at room temperature, until completion.

-

Workup typically involves quenching the reaction with water and extracting the product into an organic solvent.

Biological Significance and Toxicology

(p-Nitrophenyl)acetonitrile is recognized for its toxicity, which is primarily attributed to its in vivo metabolism to cyanide.

Mechanism of Toxicity

The toxicity of (p-Nitrophenyl)acetonitrile is linked to the metabolic release of the cyanide ion (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.

Caption: Mechanism of (p-Nitrophenyl)acetonitrile toxicity.

By binding to the ferric iron in the heme a₃ component of cytochrome c oxidase, cyanide prevents the transfer of electrons to oxygen, the final electron acceptor. This disruption of cellular respiration leads to a rapid decrease in ATP production, resulting in cellular hypoxia and, ultimately, cell death.

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD₅₀ | 32 mg/kg | Mouse | Intravenous | [2] |

Experimental Protocol: Cytochrome c Oxidase Activity Assay[7][8]

The inhibition of cytochrome c oxidase activity can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c.

-

Preparation of Reagents:

-

Assay Buffer: Phosphate buffer (e.g., 10 mM potassium phosphate, pH 7.0).

-

Substrate: Reduced cytochrome c. This is prepared by reducing a solution of cytochrome c with a reducing agent like dithiothreitol (B142953) (DTT) or sodium ascorbate. The reduction can be confirmed by measuring the absorbance ratio at 550 nm to 565 nm, which should be greater than 10.

-

Enzyme Source: Isolated mitochondria or purified cytochrome c oxidase.

-

Inhibitor: A solution of (p-Nitrophenyl)acetonitrile or sodium cyanide (as a positive control) at various concentrations.

-

-

Assay Procedure:

-

Add the assay buffer and the enzyme source to a cuvette.

-

If testing for inhibition, pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the reduced cytochrome c substrate.

-

Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode. The oxidation of cytochrome c leads to a decrease in its characteristic absorbance at this wavelength.

-

-

Data Analysis:

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The specific activity of the enzyme is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of reduced cytochrome c per minute.

-

For inhibition studies, the percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control activity (without inhibitor). IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Applications

The primary application of (p-Nitrophenyl)acetonitrile is as an intermediate in organic synthesis.[1]

-

Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including drugs targeting the central nervous system and cardiovascular system.

-

Agrochemicals: It is used in the production of certain pesticides and herbicides.[1]

-

Dyes and Pigments: The presence of the chromophoric nitro group makes it a candidate for the synthesis of dyes.

-

Material Science: It has been used in the preparation of materials with specific electronic or optical properties.

Conclusion

(p-Nitrophenyl)acetonitrile is a chemical of significant interest due to its versatile reactivity and its role as a key building block in the chemical industry. A thorough understanding of its properties, reactions, and toxicological profile is essential for its safe handling and effective utilization in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the field.

References

An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Nitrobenzyl cyanide (also known as 4-Nitrophenylacetonitrile), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical and Chemical Properties

4-Nitrobenzyl cyanide is a crystalline solid, appearing as a cream to yellow powder.[1] It is an important building block in organic chemistry, notably in the synthesis of p-nitrophenylacetic acid.[2][3]

General and Physical Properties of 4-Nitrobenzyl Cyanide

| Property | Value | Reference |

| Chemical Formula | C₈H₆N₂O₂ | [4] |

| Molecular Weight | 162.15 g/mol | [4][5] |

| Appearance | Cream to yellow crystalline powder | [1] |

| Melting Point | 113-118 °C | [6][7] |

| Boiling Point | 336.3 °C at 760 mmHg; 195-197 °C at 12 mmHg | [4][8] |

| Density | 1.272 g/cm³ | [6] |

| Solubility in Water | Insoluble | [6][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, chloroform, and methanol.[7][9] Quantitative data not readily available. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Nitrobenzyl cyanide.

| Spectrum Type | Key Features / Link to Data |

| Infrared (IR) Spectrum | The NIST WebBook provides a reference IR spectrum for Benzeneacetonitrile, 4-nitro-. |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum | A ¹H NMR spectrum in CDCl₃ is available on SpectraBase. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectrum | While a direct spectrum for 4-Nitrobenzyl cyanide was not found, related structures like 4-Nitrobenzyl alcohol can provide comparative insights. |

| Mass Spectrum (GC-MS) | PubChem lists experimental GC-MS data, showing a molecular ion peak and fragmentation pattern. |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and determination of key physical properties of 4-Nitrobenzyl cyanide.

Synthesis of 4-Nitrobenzyl Cyanide

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

-

Benzyl (B1604629) cyanide

-

Concentrated nitric acid (sp. gr. 1.42)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Crushed ice

-

95% Ethanol

-

80% Ethanol

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a mechanical stirrer, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the acid mixture to 10°C in a freezing mixture.

-

Slowly add benzyl cyanide to the cooled acid mixture while maintaining the temperature at approximately 10°C and not exceeding 20°C.

-

After the addition is complete, remove the ice bath and continue stirring for one hour.

-

Pour the reaction mixture onto crushed ice, which will cause a pasty mass of the crude product to separate.

-

Filter the crude product using suction and press it well to remove as much of the oily byproducts as possible.

-

The crude product contains a mixture of p-nitrobenzyl cyanide and o-nitrobenzyl cyanide.

Purification by Recrystallization

Procedure:

-

Dissolve the crude p-nitrobenzyl cyanide in boiling 95% ethanol.[3]

-

Allow the solution to cool, which will cause the p-nitrobenzyl cyanide to crystallize.[3]

-

For a purer product, a second recrystallization from 80% ethanol can be performed.[3] This should yield a product with a melting point of 116–117°C.[3]

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

Procedure:

-

Ensure the 4-Nitrobenzyl cyanide sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range indicates the melting point.

Determination of Boiling Point

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating oil (e.g., mineral oil)

Procedure:

-

Place a small amount of 4-Nitrobenzyl cyanide into the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and immerse it in the heating oil within the Thiele tube.

-

Heat the side arm of the Thiele tube gently.

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Determination of Density (for a solid)

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which 4-Nitrobenzyl cyanide is insoluble (e.g., water)

Procedure (Displacement Method):

-

Weigh a sample of dry 4-Nitrobenzyl cyanide.

-

Partially fill a graduated cylinder with the chosen liquid and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume.

-

The volume of the solid is the difference between the final and initial volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility (Qualitative)

Apparatus:

-

Test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, ether)

Procedure:

-

Place a small, consistent amount of 4-Nitrobenzyl cyanide into separate test tubes.

-

Add a small volume of a solvent to the first test tube and agitate.

-

Observe if the solid dissolves completely, partially, or not at all.

-

If it dissolves, continue adding small portions of the solid until no more dissolves to determine if it is sparingly, moderately, or very soluble.

-

Repeat the process for each solvent.

Mandatory Visualizations

Synthesis and Purification Workflow of 4-Nitrobenzyl Cyanide

Caption: A flowchart illustrating the key steps in the synthesis and subsequent purification of 4-Nitrobenzyl cyanide.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Nitrobenzyl cyanide | 555-21-5 | FN70469 | Biosynth [biosynth.com]

- 5. This compound 98 555-21-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 4-Nitrobenzyl Cyanide | 555-21-5 | TCI AMERICA [tcichemicals.com]

- 8. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 9. usbio.net [usbio.net]

Spectroscopic Analysis of 2-(4-nitrophenyl)acetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-nitrophenyl)acetonitrile, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Core Spectroscopic Data

The structural elucidation of 2-(4-nitrophenyl)acetonitrile is critically supported by ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-(4-nitrophenyl)acetonitrile exhibits characteristic signals corresponding to the aromatic and methylene (B1212753) protons. Data has been compiled from spectra recorded in both deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity | Coupling Constant (J) |

| H-2, H-6 (Aromatic) | 8.25 | 8.13 | Doublet (d) | Not explicitly stated |

| H-3, H-5 (Aromatic) | 7.56 | Not explicitly stated | Doublet (d) | Not explicitly stated |

| Methylene (-CH₂-) | 3.92 | Not explicitly stated | Singlet (s) | N/A |

Note: Coupling constants were not explicitly provided in the referenced data sources.

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides a detailed fingerprint of the carbon skeleton of 2-(4-nitrophenyl)acetonitrile. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS).

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-4 (Aromatic, C-NO₂) | 148.1 |

| C-1 (Aromatic, C-CH₂CN) | 136.5 |

| C-2, C-6 (Aromatic) | 129.5 |

| C-3, C-5 (Aromatic) | 124.5 |

| Nitrile (-CN) | 116.8 |

| Methylene (-CH₂) | 24.5 |

Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of 2-(4-nitrophenyl)acetonitrile reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretching | ~2250 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |

| Aromatic C-H | Stretching | >3000 | Medium-Weak |

| Methylene C-H | Stretching | <3000 | Medium-Weak |

| Aromatic C=C | Stretching | ~1600, ~1490 | Medium-Weak |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies for NMR and IR analysis of 2-(4-nitrophenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 2-(4-nitrophenyl)acetonitrile is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) within a clean, dry vial.

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The resulting solution is then transferred to a standard 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

¹H NMR:

-

A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is employed between scans.

-

-

¹³C NMR:

-

Proton decoupling is applied to simplify the spectrum and enhance signal intensity.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

A longer relaxation delay may be necessary for the observation of quaternary carbons.

-

-

Reference: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A small amount of the solid 2-(4-nitrophenyl)acetonitrile sample is placed directly onto the surface of the ATR crystal.

-

A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

Instrument Parameters (General):

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).

-

Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.

-

Scans: A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty, clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Visualized Workflows and Structures

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

The Solubility Profile of 4-Nitrophenylacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Nitrophenylacetonitrile in a range of organic solvents. The data presented herein is critical for professionals in drug development and chemical synthesis, where precise solubility information is paramount for process design, formulation, and reaction optimization. This document summarizes quantitative solubility data, details experimental methodologies, and provides visualizations of relevant chemical processes.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various pure organic solvents at temperatures ranging from 278.15 K to 333.15 K. The following tables present the mole fraction solubility (x₁) of this compound, providing a clear comparison of its behavior in different solvent environments.

Solubility in Alcohols

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | n-Propanol (x₁) | Isopropanol (x₁) | n-Butanol (x₁) | Isobutanol (x₁) |

| 278.15 | 0.0183 | 0.0145 | 0.0121 | 0.0102 | 0.0108 | 0.0089 |

| 283.15 | 0.0221 | 0.0176 | 0.0148 | 0.0125 | 0.0132 | 0.0109 |

| 288.15 | 0.0267 | 0.0214 | 0.0180 | 0.0152 | 0.0161 | 0.0133 |

| 293.15 | 0.0321 | 0.0259 | 0.0218 | 0.0185 | 0.0195 | 0.0162 |

| 298.15 | 0.0385 | 0.0312 | 0.0264 | 0.0224 | 0.0237 | 0.0197 |

| 303.15 | 0.0461 | 0.0375 | 0.0318 | 0.0271 | 0.0287 | 0.0239 |

| 308.15 | 0.0551 | 0.0449 | 0.0382 | 0.0326 | 0.0346 | 0.0289 |

| 313.15 | 0.0658 | 0.0538 | 0.0458 | 0.0392 | 0.0417 | 0.0350 |

| 318.15 | 0.0784 | 0.0644 | 0.0549 | 0.0470 | 0.0501 | 0.0422 |

| 323.15 | 0.0934 | 0.0770 | 0.0657 | 0.0564 | 0.0602 | 0.0508 |

| 328.15 | 0.1111 | 0.0919 | 0.0785 | 0.0676 | 0.0722 | 0.0612 |

| 333.15 | 0.1321 | 0.1096 | 0.0938 | 0.0809 | 0.0864 | 0.0735 |

Solubility in Ketones and Esters

| Temperature (K) | Acetone (x₁) | 2-Butanone (x₁) | Ethyl Acetate (x₁) |

| 278.15 | 0.1089 | 0.0912 | 0.1245 |

| 283.15 | 0.1265 | 0.1068 | 0.1441 |

| 288.15 | 0.1465 | 0.1248 | 0.1661 |

| 293.15 | 0.1693 | 0.1456 | 0.1910 |

| 298.15 | 0.1951 | 0.1694 | 0.2190 |

| 303.15 | 0.2244 | 0.1966 | 0.2505 |

| 308.15 | 0.2577 | 0.2275 | 0.2859 |

| 313.15 | 0.2954 | 0.2627 | 0.3256 |

| 318.15 | 0.3381 | 0.3026 | 0.3701 |

| 323.15 | 0.3865 | 0.3478 | 0.4199 |

| 328.15 | 0.4411 | 0.3989 | 0.4755 |

| 333.15 | 0.5027 | 0.4566 | 0.5375 |

Solubility in Other Organic Solvents and Water

| Temperature (K) | Acetonitrile (x₁) | Toluene (x₁) | Ethylbenzene (x₁) | Cyclohexane (x₁) | 1,4-Dioxane (x₁) | Acetic Acid (x₁) | Water (x₁) |

| 278.15 | 0.0921 | 0.0598 | 0.0412 | 0.0021 | 0.0889 | 0.0498 | 0.00008 |

| 283.15 | 0.1081 | 0.0712 | 0.0498 | 0.0026 | 0.1041 | 0.0595 | 0.00010 |

| 288.15 | 0.1263 | 0.0846 | 0.0601 | 0.0032 | 0.1215 | 0.0709 | 0.00012 |

| 293.15 | 0.1472 | 0.1003 | 0.0722 | 0.0039 | 0.1413 | 0.0842 | 0.00015 |

| 298.15 | 0.1711 | 0.1185 | 0.0865 | 0.0048 | 0.1641 | 0.1000 | 0.00018 |

| 303.15 | 0.1984 | 0.1397 | 0.1032 | 0.0059 | 0.1899 | 0.1185 | 0.00022 |

| 308.15 | 0.2295 | 0.1643 | 0.1228 | 0.0072 | 0.2193 | 0.1402 | 0.00027 |

| 313.15 | 0.2650 | 0.1927 | 0.1457 | 0.0088 | 0.2526 | 0.1656 | 0.00033 |

| 318.15 | 0.3054 | 0.2256 | 0.1724 | 0.0108 | 0.2903 | 0.1952 | 0.00040 |

| 323.15 | 0.3513 | 0.2636 | 0.2035 | 0.0132 | 0.3329 | 0.2296 | 0.00048 |

| 328.15 | 0.4034 | 0.3073 | 0.2396 | 0.0162 | 0.3810 | 0.2696 | 0.00058 |

| 333.15 | 0.4623 | 0.3576 | 0.2815 | 0.0199 | 0.4352 | 0.3159 | 0.00070 |

Data extracted from "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K".[1]

Experimental Protocols

The quantitative solubility data presented in this guide were determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring thermodynamic solubility.

Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Apparatus:

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic shaker bath with temperature control

-

Centrifuge

-

Vials with airtight screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the constant temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Withdrawal and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to match the experimental temperature. The syringe is fitted with a filter to remove any remaining solid particles. The collected sample is then immediately diluted with a known volume of a suitable solvent.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

Solubility Calculation: The mole fraction solubility is calculated from the determined concentration and the molar masses of the solute and solvent.

Solid Phase Analysis: To ensure that the solid in equilibrium with the saturated solution is the original form of this compound and not a solvate or a different polymorphic form, the solid residue after the experiment is analyzed using techniques such as X-ray powder diffraction (XRPD).

Synthesis Workflow

This compound is a key intermediate in organic synthesis. One common laboratory-scale synthesis involves the nitration of phenylacetonitrile.

Another common synthetic route is the nucleophilic substitution of a p-nitrobenzyl halide with a cyanide salt.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. It exhibits the highest solubility in polar aprotic and ester solvents like ethyl acetate, acetone, and acetonitrile, and lower solubility in alcohols and non-polar solvents like cyclohexane. As expected, its solubility in water is very low. The provided quantitative data and experimental protocols serve as a valuable resource for scientists and researchers, enabling informed decisions in experimental design and process development involving this versatile chemical intermediate.

References

The Discovery and Synthetic History of 4-Nitrophenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylacetonitrile, a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, has a rich history rooted in the expansion of aromatic chemistry in the early 20th century. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols for its preparation. Quantitative data from various synthetic routes are summarized and compared, and key reaction pathways and experimental workflows are visualized to offer a practical resource for laboratory and industrial applications.

Introduction

This compound, also known as p-nitrophenylacetonitrile or 4-nitrobenzyl cyanide, is an organic compound with the chemical formula C₈H₆N₂O₂. It presents as a pale yellow to off-white crystalline solid and is characterized by a phenyl ring substituted with a nitro group at the para position and an acetonitrile (B52724) group.[1] The presence of the electron-withdrawing nitro and cyano groups confers unique reactivity to the molecule, making it a versatile precursor in organic synthesis.

While the specific individual credited with the first synthesis of this compound remains obscure in the historical literature, its emergence is tied to the broader exploration of aromatic nitriles in the early 1900s.[1] Its significance grew with the development of pharmaceuticals and other specialized chemicals, where it serves as a crucial building block. Today, it is an important intermediate in the production of drugs such as the beta-blocker atenolol (B1665814) and the antidepressant venlafaxine.[2]

This guide will delve into the primary synthetic routes for this compound, providing detailed experimental procedures, comparative data, and visual representations of the chemical processes involved.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Melting Point | 113-116 °C |

| Boiling Point | 195-197 °C at 12 mmHg |

| Solubility | Insoluble in water; soluble in ethanol (B145695), diethyl ether, chloroform, and benzene.[1] |

| CAS Number | 555-21-5 |

Synthetic Routes and Experimental Protocols

The two predominant methods for the synthesis of this compound are the nitration of phenylacetonitrile (B145931) and the cyanation of a 4-nitrobenzyl halide. Each route offers distinct advantages and challenges in terms of yield, purity, and scalability.

Nitration of Phenylacetonitrile

This electrophilic aromatic substitution reaction is a common and well-documented method for preparing this compound. The primary challenge lies in controlling the regioselectivity to favor the formation of the para isomer over the ortho isomer.

This classical method utilizes a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol: Mixed Acid Nitration

-

Reagents:

-

Phenylacetonitrile

-

Concentrated Nitric Acid (d=1.42)

-

Concentrated Sulfuric Acid (d=1.84)

-

Crushed Ice

-

95% Ethanol

-

80% Ethanol

-

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid is prepared.

-

The acid mixture is cooled to 10 °C in an ice-salt bath.

-

100 g (0.85 mol) of phenylacetonitrile is slowly added dropwise to the stirred acid mixture, ensuring the temperature is maintained at approximately 10 °C and does not exceed 20 °C. The addition typically takes about one hour.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then poured slowly onto 1200 g of crushed ice with vigorous stirring, resulting in the separation of a pasty solid.

-

The solid is collected by suction filtration and pressed to remove as much of the oily ortho-isomer as possible.

-

The crude product is dissolved in 500 mL of boiling 95% ethanol. Upon cooling, the p-nitrobenzyl cyanide crystallizes.

-

For further purification, the crystals are recrystallized from 550 mL of 80% ethanol to yield the final product.

-

-

Yield: 50-54%

-

Melting Point: 115-116 °C

To improve the yield of the desired para-isomer, directional nitration methods have been developed. The use of polyphosphoric acid (PPA) with nitric acid can enhance the steric hindrance around the ortho position, thereby favoring para-substitution.

Experimental Protocol: Directional Nitration with PPA

-

Reagents:

-

Phenylacetonitrile (96%)

-

Concentrated Nitric Acid (68%)

-

Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Ethanol-water mixture (10:1 v/v)

-

-

Procedure:

-

In a three-necked flask equipped with a thermometer and a mechanical stirrer, 27.5 mL of 68% nitric acid is added and cooled to 5 °C in an ice-water bath.

-

35 g of polyphosphoric acid is added in portions while stirring, ensuring the temperature does not exceed 20 °C.

-

The mixture is then cooled to 0 °C, and 15 g of 96% phenylacetonitrile is added dropwise, maintaining the temperature below 10 °C.

-

After the addition, the temperature is slowly raised to 20 °C, and the reaction is continued for 2 hours.

-

The reaction mixture is poured into 100 g of crushed ice with stirring, leading to the precipitation of a light yellow solid.

-

The solid is collected by filtration, washed with water until neutral, and dried.

-

The crude product is recrystallized from 50 mL of a 10:1 (v/v) ethanol-water mixture to obtain light yellow, needle-like crystals of p-nitrophenylacetonitrile.

-

-

Yield: 64.69%

-

Purity: 99.11% (by HPLC)[3]

Cyanation of 4-Nitrobenzyl Halides

This method involves a nucleophilic substitution reaction where a cyanide salt displaces a halide from 4-nitrobenzyl halide. The reactivity of the halide (Br > Cl) and the choice of solvent and cyanide source are critical for the success of this reaction.

Experimental Protocol: Cyanation of 4-Nitrobenzyl Halide

-

Reagents:

-

4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Concentrated Sulfuric Acid (optional, for improved yield with NaCN)

-

-

Procedure:

-

In a round-bottomed flask, 4-nitrobenzyl halide is dissolved in a polar aprotic solvent such as DMSO or DMF.

-

A slight molar excess of a cyanide salt (e.g., NaCN or KCN) is added to the solution.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-80 °C) and monitored by TLC until the starting material is consumed.

-

To improve the yield when using sodium cyanide, a small amount of concentrated sulfuric acid can be carefully added to the reaction mixture. This, however, generates highly toxic HCN gas and must be performed in a well-ventilated fume hood with extreme caution.[2]

-

Upon completion, the reaction mixture is cooled and poured into a large volume of water to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

-

-

Yield: ~40% (with H₂SO₄ addition in DMSO)[2]

Quantitative Data Summary

The following table summarizes the quantitative data from the different synthetic methods described above, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Method | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Melting Point (°C) |

| Nitration | Mixed Acid | Phenylacetonitrile | HNO₃, H₂SO₄ | 50-54% | Not specified | 115-116 |

| Nitration | Directional (PPA) | Phenylacetonitrile | HNO₃, PPA | 64.69% | 99.11% | 114-115 |

| Nitration | Directional (Modified Acid Mixture) | Phenylacetonitrile | HNO₃, H₃PO₄, H₂SO₄ | 70.5% | Not specified | 114-116 |

| Cyanation | Nucleophilic Substitution | 4-Nitrobenzyl Halide | NaCN, DMSO, H₂SO₄ | ~40% | Not specified | Not specified |

Visualizing the Synthesis: Workflows and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflows for the primary synthetic routes and a logical decision-making process for selecting a suitable method.

Experimental Workflow: Mixed Acid Nitration

Caption: Workflow for the synthesis of this compound via mixed acid nitration.

Experimental Workflow: Directional Nitration with PPA

References

Chemical reactions of the nitrile group in 4-Nitrophenylacetonitrile

An In-depth Technical Guide to the Chemical Reactions of the Nitrile Group in 4-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a bifunctional organic compound, is a valuable intermediate in organic synthesis. Its structure, featuring a nitrile group (-C≡N) and a p-nitro-substituted phenyl ring, imparts unique reactivity. The potent electron-withdrawing nature of the nitro group significantly influences the chemical behavior of both the nitrile functionality and the adjacent methylene (B1212753) (-CH₂-) bridge. This guide provides a comprehensive overview of the principal chemical reactions involving the nitrile group of this compound, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to support advanced research and development.

Hydrolysis to 4-Nitrophenylacetic Acid

The hydrolysis of the nitrile group is a fundamental transformation, converting it into a carboxylic acid. This reaction typically proceeds under acidic or basic conditions, with the acid-catalyzed pathway being common for substrates like this compound. The reaction involves the initial conversion of the nitrile to an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[1][2]

Reaction Pathway: Hydrolysis

Caption: Acid-catalyzed hydrolysis pathway.

Quantitative Data: Hydrolysis

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| This compound | 70% H₂SO₄ | 1.5 hours, reflux | 4-Nitrophenylacetic Acid | 92-95% | [3] |

Experimental Protocol: Synthesis of 4-Nitrophenylacetic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[3]

-

Reaction Setup: In a 1-liter round-bottom flask, place 125 g (0.77 mole) of this compound.

-

Addition of Acid: Carefully add 375 ml of 70% sulfuric acid (prepared by adding 263 ml of concentrated H₂SO₄ to 200 ml of water).

-

Heating: Heat the mixture under a reflux condenser in an oil bath. The reaction will become vigorous, and the solid will dissolve to form a dark-brown solution.

-

Reaction Time: Continue heating at reflux for one and a half hours. By this time, the hydrolysis is nearly complete.

-

Work-up: Pour the hot reaction mixture into 2 liters of cold water while stirring. The 4-nitrophenylacetic acid will precipitate as a light yellow solid.

-

Isolation: Allow the mixture to stand for about 30 minutes, then filter the crude acid using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are no longer acidic.

-

Purification: Dissolve the crude, moist acid in 1 liter of boiling water. If the solution is colored, add a small amount of decolorizing carbon and filter hot.

-

Crystallization: Allow the filtrate to cool. The 4-nitrophenylacetic acid will crystallize as long, pale yellow needles.

-

Drying: Collect the crystals by filtration and dry them. The final product has a melting point of 151–152°C, with a typical yield of 103–106 g (92–95%).[3]

Reduction to 2-(4-Nitrophenyl)ethan-1-amine

The reduction of the nitrile group provides a direct route to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[2][4] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.[4]

Reaction Pathway: Reduction

Caption: Two-step reduction of the nitrile group.

Quantitative Data: Reduction

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | 1) LiAlH₄, 2) H₂O | Anhydrous Ether, Reflux | 2-(4-Nitrophenyl)ethan-1-amine | Typically high |

Note: While LiAlH₄ is a standard reagent for this conversion, it can also reduce the nitro group. Selective reduction of the nitrile in the presence of a nitro group can be challenging and may require specific catalytic hydrogenation methods.

Experimental Protocol: General Procedure for Nitrile Reduction

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

-

Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.

[3+2] Cycloaddition to form 5-(4-Nitrobenzyl)-1H-tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most versatile method for synthesizing 5-substituted-1H-tetrazoles.[5] Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] This reaction can be catalyzed by Lewis or Brønsted acids.[5]

Reaction Pathway: Tetrazole Synthesis

Caption: Synthesis of a tetrazole derivative.

Quantitative Data: Tetrazole Synthesis

| Reactant | Reagents | Conditions | Product | Yield |

| This compound | Sodium Azide, Zinc Chloride | DMF, 80-120 °C | 5-(4-Nitrobenzyl)-1H-tetrazole | Moderate to High |

Experimental Protocol: Synthesis of 5-(4-Nitrobenzyl)-1H-tetrazole

This is a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[5][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (0.5-1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully pour the reaction mixture into water and acidify with hydrochloric acid (HCl) to precipitate the tetrazole product.

-

Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and dry to obtain the 5-(4-nitrobenzyl)-1H-tetrazole.

Other Potential Reactions of the Nitrile Group

The unique structure of this compound allows its nitrile group to participate in several other important organic reactions.

A. Ritter Reaction

The Ritter reaction involves the acid-induced nucleophilic addition of a nitrile to a carbocation, followed by hydrolysis to yield an N-alkyl amide.[8][9] In this context, this compound can act as the nitrile component, trapping a stable carbocation generated from an alkene or an alcohol in strong acid.[10][11]

Logical Flow: Ritter Reaction

Caption: Formation of an N-alkyl amide via the Ritter reaction.

B. Reactions Involving the Active Methylene Group

The methylene protons of this compound are highly acidic due to the inductive and resonance effects of both the adjacent nitrile and p-nitro-phenyl groups. This allows the molecule to act as a potent nucleophile in various base-catalyzed reactions.

-

Thorpe-Ziegler Reaction: A base-catalyzed self-condensation of nitriles to form enamines or, in an intramolecular fashion, cyclic ketones after hydrolysis.[12][13] While typically used for dinitriles, intermolecular condensation is also possible.

-

Gewald Reaction: This is a multi-component reaction where an α-cyanoester (or activated nitrile), a ketone or aldehyde, and elemental sulfur condense in the presence of a base to form a polysubstituted 2-aminothiophene.[14][15] this compound can serve as the activated nitrile component.

-

Michael Addition: The carbanion generated from this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.[16]

References

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]